

Spectroscopic Profile of 2-fluoro-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-fluoro-N-phenylaniline

Cat. No.: B1350581

[Get Quote](#)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-fluoro-N-phenylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For **2-fluoro-N-phenylaniline**, both ^1H and ^{13}C NMR data are crucial for confirming its structure.

^1H NMR Data

The ^1H NMR spectrum of **2-fluoro-N-phenylaniline**, typically recorded in deuterated chloroform (CDCl_3), exhibits characteristic signals for the aromatic protons and the amine proton.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.31 – 7.24	m	3H	Aromatic protons
7.09	dd, J = 8.4, 0.9 Hz	2H	Aromatic protons
7.07 – 6.92	m	3H	Aromatic protons
6.86 – 6.75	m	1H	Aromatic proton
5.76	br s	1H	NH proton

Table 1: ^1H NMR data for **2-fluoro-N-phenylaniline**.[\[1\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm
152.8
141.9
131.6
129.2
124.1
121.7
120.4
118.6
117.1
115.3

Table 2: ^{13}C NMR data for **2-fluoro-N-phenylaniline**.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-fluoro-N-phenylaniline** is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-F bond.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400	N-H Stretch	Secondary Amine
3100-3000	Aromatic C-H Stretch	
1600-1450	Aromatic C=C Stretch	
1335-1250	Aromatic C-N Stretch	
~1200	C-F Stretch	

Table 3: Expected characteristic IR absorption bands for **2-fluoro-N-phenylaniline**. This table is based on typical values for aromatic amines and fluoroaromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in the observation of the protonated molecule.

m/z	Ion
188	[M+H] ⁺

Table 4: ESI-MS data for **2-fluoro-N-phenylaniline**.[\[1\]](#)

Electron Ionization (EI)

While specific EI-MS data for **2-fluoro-N-phenylaniline** is not readily available, the fragmentation pattern can be predicted based on the structure and comparison with similar aromatic amines. The molecular ion peak (M^+) at m/z 187 would be expected, along with fragments resulting from the loss of a hydrogen atom, a fluorine atom, and other characteristic cleavages of the aromatic rings.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically obtained on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.^[1]

Infrared (IR) Spectroscopy

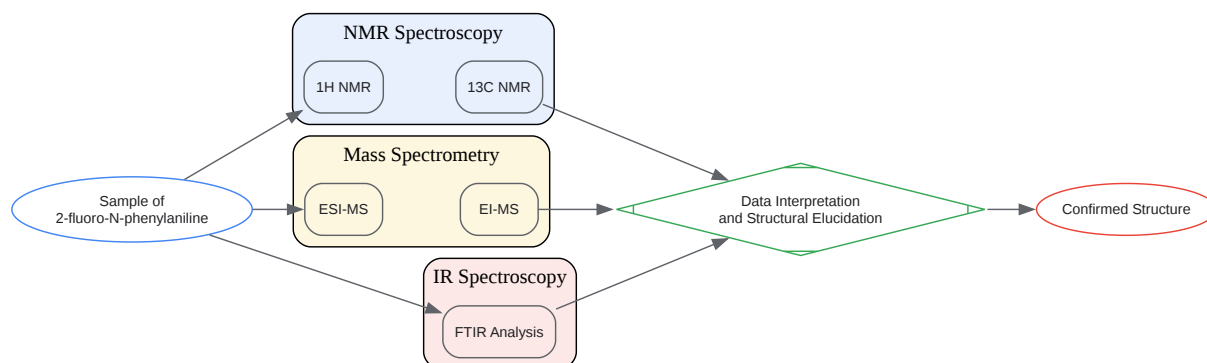
IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a common method is to use an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the crystal.

Mass Spectrometry

Mass spectra can be measured using an instrument with either ESI or EI ionization.^[1] For ESI, the sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer. For EI, the sample is often introduced via a direct insertion probe or after separation by gas chromatography.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like **2-fluoro-N-phenylaniline** is crucial for systematic characterization.



[Click to download full resolution via product page](#)

A flowchart of the spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 328-20-1|2-Fluoro-N-phenylaniline|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-fluoro-N-phenylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350581#spectroscopic-data-for-2-fluoro-n-phenylaniline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com